1-Acenaphthenone
Overview
Description
1-Acenaphthenone is an organic compound belonging to the class of polycyclic aromatic hydrocarbons. It is a derivative of acenaphthene, characterized by the presence of a ketone functional group. This compound is a white crystalline solid with a faint blue fluorescence. It is primarily used as an intermediate in the synthesis of various chemical compounds, including dyes, pharmaceuticals, and pesticides.
Mechanism of Action
1-Acenaphthenone, also known as Acenaphthenone, is a chemical compound with the formula C12H8O. It is a key intermediate in various chemical reactions and has been used in the synthesis of a variety of heterocyclic compounds .
Target of Action
It is known to be a versatile synthetic intermediate to polycyclic hydrocarbon and heterocyclic compounds .
Mode of Action
This compound interacts with its targets through various chemical reactions. For instance, it can undergo a reaction with N-bromosuccinimide in dimethyl sulfoxide at room temperature to yield acenaphthenequinone . This reaction is an example of how this compound can interact with other compounds to form new products.
Biochemical Pathways
This compound is involved in the synthesis of a variety of heterocyclic compounds. It serves as a building block in multicomponent reactions, contributing to the formation of complex molecular structures . For example, it can be used in the synthesis of spiroacenaphthylene compounds .
Result of Action
The molecular and cellular effects of this compound’s action largely depend on the specific context of its use. As a synthetic intermediate, its primary effect is the formation of new compounds with potential applications in various fields, including medicinal chemistry .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the yield of acenaphthenequinone from this compound was found to be 95% when the reaction was carried out in dimethyl sulfoxide at room temperature . This suggests that factors such as solvent and temperature can significantly impact the outcomes of reactions involving this compound.
Biochemical Analysis
Biochemical Properties
It is known that acenaphthene, a related compound, is a polycyclic aromatic hydrocarbon (PAH) that interacts with various enzymes and proteins
Cellular Effects
Related compounds such as acenaphthene have been studied for their effects on cells
Molecular Mechanism
It is known that acenaphthoquinone, a derivative of acenaphthene, is involved in the synthesis of a variety of heterocyclic compounds
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of 1-Acenaphthenone in laboratory settings. It has been reported that acenaphthenequinone, a related compound, can be obtained in high yield from this compound under certain conditions .
Metabolic Pathways
It has been suggested that acenaphthene, a related compound, is involved in various metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Acenaphthenone can be synthesized through several methods. One common method involves the oxidation of acenaphthene using various oxidizing agents. Another method is the Friedel-Crafts reaction of naphthalene derivatives with oxalyl chloride . Additionally, acenaphthenone can be prepared by the reduction of acenaphthenequinone oxime .
Industrial Production Methods
Industrial production of acenaphthenone typically involves the oxidation of acenaphthene, which is obtained from coal tar. The oxidation process can be carried out using oxidizing agents such as potassium permanganate or chromic acid . The resulting acenaphthenone is then purified through recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-Acenaphthenone undergoes various chemical reactions, including oxidation, reduction, substitution, and condensation reactions. Some of the common reactions include:
Oxidation: This compound can be oxidized to acenaphthenequinone using oxidizing agents like potassium permanganate.
Reduction: Reduction of acenaphthenone can yield acenaphthene.
Substitution: This compound can undergo substitution reactions with nucleophiles, such as arylhydrazines, to form mono(arylhydrazino)acenaphthenones.
Condensation: This compound can participate in condensation reactions with active methylene compounds and aldehydes.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Arylhydrazines.
Condensation Reagents: Active methylene compounds, aldehydes.
Major Products Formed
Oxidation: Acenaphthenequinone.
Reduction: Acenaphthene.
Substitution: Mono(arylhydrazino)acenaphthenones.
Condensation: Various heterocyclic compounds.
Scientific Research Applications
1-Acenaphthenone has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
1-Acenaphthenone can be compared with other similar compounds, such as acenaphthenequinone and acenaphthylene. These compounds share a similar polycyclic aromatic structure but differ in their functional groups and reactivity. This compound is unique due to its ketone functional group, which imparts distinct chemical properties and reactivity .
Similar Compounds
Acenaphthenequinone: An oxidized derivative of acenaphthene with a quinone functional group.
Acenaphthylene: A polycyclic aromatic hydrocarbon with an ethylene bridge.
Properties
IUPAC Name |
2H-acenaphthylen-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O/c13-11-7-9-5-1-3-8-4-2-6-10(11)12(8)9/h1-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBXIOAKUBCTDES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC3=C2C(=CC=C3)C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50176885 | |
Record name | 1-Acenaphthenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50176885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2235-15-6 | |
Record name | 1(2H)-Acenaphthylenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2235-15-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Acenaphthenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002235156 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Acenaphthenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22341 | |
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Record name | 1-Acenaphthenone | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18756 | |
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Record name | 1-Acenaphthenone | |
Source | EPA DSSTox | |
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Record name | 2H-acenaphthylen-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-ACENAPHTHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81QD8CCK3V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Q1: What is the molecular formula and weight of acenaphthenone?
A1: Acenaphthenone has the molecular formula C12H8O and a molecular weight of 168.19 g/mol.
Q2: What spectroscopic techniques are used to characterize acenaphthenone?
A2: Researchers commonly employ a variety of spectroscopic techniques to characterize acenaphthenone. These include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique provides valuable insights into the structure and dynamics of acenaphthenone. 13C NMR, in particular, has been instrumental in studying its non-covalent interactions with dissolved fulvic acid. [, ]
- UV-Vis Spectroscopy: This method is used to study the electronic transitions within the molecule, providing information about its light absorption and emission properties. [, ]
- Infrared (IR) Spectroscopy: This technique helps identify functional groups present in acenaphthenone by analyzing its characteristic vibrational frequencies. []
- Mass Spectrometry (MS): This technique is used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of acenaphthenone and its derivatives. [, ]
Q3: How does acenaphthenone behave as a reactant in organic synthesis?
A3: Acenaphthenone exhibits versatile reactivity and serves as a valuable building block in organic synthesis. Some key reactions include:
- Cycloaddition Reactions: Acenaphthenone undergoes thermal and photolytic cycloaddition reactions with various partners, including diazo compounds, isocyanates, and acetylenes, leading to the formation of diverse heterocyclic systems. [, , ]
- Condensation Reactions: It readily undergoes condensation reactions with various nucleophiles, such as sulfonium ylides and hydrazines, providing access to spirocyclic compounds and pyrazolines, respectively. [, ]
- Oxidation Reactions: Acenaphthenone can be oxidized to acenaphthenequinone using various oxidizing agents like N-bromosuccinimide (NBS) in dimethyl sulfoxide (DMSO) or chromic anhydride. [, ]
- Reduction Reactions: It can be reduced to acenaphthenol using reducing agents like lithium aluminum hydride. []
Q4: Can you elaborate on the photochemical reactions of acenaphthenone?
A4: Acenaphthenone displays intriguing photochemical behavior. [, , , , ] For instance:
- Photooxygenation: In the presence of a sensitizer like 9,10-dicyanoanthracene and molecular oxygen, acenaphthenone undergoes photooxygenation, leading to the formation of hydroxylactone and anhydride derivatives. This reaction proceeds via an electron transfer mechanism involving an enol intermediate. []
- Photorearrangement: Similar to dibenzoylalkenes, acenaphthenone derivatives like acenaphthenone-2-ylidene ketones can undergo photorearrangement reactions. []
- Photodehydrogenation: Under concentrated sunlight, acenaphthene can undergo photodehydrogenation to form acenaphthylene and acenaphthenone. []
Q5: How does acenaphthenone interact with metals?
A5: Acenaphthenone-derived ligands, such as bis(arylimino)acenaphthene (BIAN) and N-(arylimino)acenaphthenones, can coordinate to transition metals like chromium, forming mononuclear and dinuclear complexes. These complexes exhibit interesting catalytic properties, particularly in the polymerization of dienes like butadiene and isoprene. []
Q6: What are the environmental implications of acenaphthenone?
A6: Acenaphthenone is an oxygenated polycyclic aromatic hydrocarbon (PAH) often identified in contaminated soils and sediments. [, ] While it might be present in the environment due to direct contamination, it can also form as a degradation product of parent PAHs like acenaphthene and acenaphthylene. [, , , ]
Q7: How is acenaphthenone degraded in the environment?
A7: Acenaphthenone can be degraded by various microorganisms, including bacteria and fungi. [, , ] For example:
- Fungal Degradation: Cunninghamella elegans metabolizes acenaphthenone, producing metabolites like 6-hydroxyacenaphthenone and 1,2-acenaphthenedione. []
- Bacterial Degradation: Mycobacterium sp. strain PYR-1 degrades fluoranthene, producing 1-acenaphthenone as one of the metabolites. [] Similarly, Sphingobacterium sp. strain RTSB can degrade acenaphthene through a pathway involving this compound as an intermediate, ultimately yielding salicylic acid and catechol. []
Q8: What are the analytical techniques used to study acenaphthenone in environmental samples?
A8: Analyzing acenaphthenone in environmental samples often involves a combination of extraction and chromatographic techniques. [, ] Common methods include:
- Chromatographic Separation: Techniques like thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and gas chromatography (GC) are employed to separate acenaphthenone from other components in the extract. [, ]
- Mass Spectrometry Detection: Mass spectrometry, often coupled with GC (GC-MS), is used to identify and quantify acenaphthenone based on its mass-to-charge ratio. [, ]
Q9: What are some areas for further research on acenaphthenone?
A9: Despite significant progress, further research on acenaphthenone is crucial. Some key areas include:
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